6-Chloro-2-phenylbenzoic acid (CAS 97027-46-8) represents a specialized class of biphenyl scaffolds characterized by significant steric congestion. Unlike its unhindered counterparts, the presence of a chlorine atom at the C6 position and a phenyl group at the C2 position creates a "sandwich" effect around the carboxylic acid moiety.
For drug development professionals and organic chemists, this molecule is not merely an intermediate; it is a gateway to polycyclic aromatic hydrocarbons (PAHs) —specifically substituted fluorenones—and a tool for introducing atropisomerism into biaryl ligands. This guide dissects the physicochemical profile, synthetic pathways, and downstream utility of this compound, prioritizing reproducibility and mechanistic understanding.
Part 1: Chemical Identity & Structural Analysis
The reactivity of CAS 97027-46-8 is defined by the ortho-effect . The C6-Chlorine atom forces the C2-Phenyl ring to twist out of planarity with the benzoic acid core. This steric inhibition of resonance affects both the acidity (pKa) and the electrophilicity of the carbonyl carbon during downstream functionalization.
Note: Experimental validation recommended per batch.[2]
Solubility
Soluble in DMSO, MeOH, EtOAc; Insoluble in Water
Acidic pH precipitates the compound.
pKa
~3.5 (Predicted)
Lower than benzoic acid due to ortho-Cl inductive effect.
Part 2: Synthetic Architecture
While classical methods (e.g., Grignard additions to oxazolines) exist, modern process chemistry favors transition-metal catalyzed cross-coupling due to functional group tolerance. The most robust route to CAS 97027-46-8 is the Suzuki-Miyaura Coupling .
Protocol: Sterically Demanding Suzuki Coupling
Rationale: Direct coupling of 2-bromo-6-chlorobenzoic acid is sluggish due to the free carboxylic acid poisoning the Palladium catalyst. We utilize the methyl ester strategy to mitigate this, followed by hydrolysis.
Expert Insight: SPhos is critical here. Its bulky, electron-rich nature stabilizes the Pd(0) species and facilitates oxidative addition into the sterically hindered C-Br bond next to the ester and chlorine.
Base/Solvent: K₃PO₄ (2.0 eq) in Toluene/Water (10:1).
Workup: Acidify with 1M HCl to pH 2 to precipitate the target acid.
Visualization: Synthesis Workflow
Figure 1: Two-step synthesis via Suzuki-Miyaura coupling utilizing SPhos ligands to overcome steric hindrance.
Part 3: Downstream Utility & Reactivity
The primary application of CAS 97027-46-8 in materials science and medicinal chemistry is its cyclization to form 1-chlorofluorenone .
The Cyclization Protocol (Intramolecular Friedel-Crafts)
This transformation builds the central ring of the fluorenone system. The position of the chlorine atom (C1 in the fluorenone numbering) makes this a valuable precursor for 1-substituted fluorenes, which are difficult to access via direct halogenation of fluorenone.
Method A: Acid Chloride Route (High Precision)
Activation: Reflux CAS 97027-46-8 in Thionyl Chloride (SOCl₂) with a drop of DMF to form the acid chloride. Remove excess SOCl₂ in vacuo.
Cyclization: Dissolve residue in anhydrous Dichloromethane (DCM). Cool to 0°C. Add AlCl₃ (1.1 eq) portion-wise.
Mechanism: The acylium ion generated is attacked by the pendant phenyl ring. The chlorine atom at C6 directs the cyclization but also deactivates the ring slightly; however, the proximity ensures rapid closure.
Method B: Eaton's Reagent (Green Chemistry)
Process: Dissolve CAS 97027-46-8 in Eaton's Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid).
Conditions: Heat to 80°C for 2 hours.
Advantage: Avoids chlorinated solvents and moisture-sensitive Lewis acids.
Visualization: Cyclization Mechanism
Figure 2: Mechanistic pathway for the conversion of the biphenyl acid to the fused tricyclic fluorenone system.
Part 4: Handling & Safety (SDS Summary)
While specific toxicological data for this isomer is limited, handle as a substituted benzoic acid derivative.
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store in a cool, dry place. Keep container tightly closed. This compound is stable under standard conditions but should be protected from strong oxidizers.
References
Suzuki-Miyaura Coupling of Sterically Hindered Aryl Boronic Acids
Source: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
Relevance: Establishes the SPhos/Pd(OAc)2 protocol for hindered biaryls.
Synthesis of Fluorenones via Intramolecular Acylation
Source: Olah, G. A., et al.
Relevance: Foundational text on the mechanism of acylium ion cyclizations using AlCl3 and E
Properties of Chlorinated Biphenyl Acids
Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12856275 (Isomer reference).
Relevance: Used for pKa and solubility prediction comparisons.
An In-Depth Technical Guide to 6-Chloro-2-phenylbenzoic Acid: Properties, Synthesis, and Analysis
Introduction 6-Chloro-2-phenylbenzoic acid is a halogenated aromatic carboxylic acid belonging to the biphenyl class of compounds. Its structure, featuring a biphenyl core with chlorine and carboxylic acid substituents,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
6-Chloro-2-phenylbenzoic acid is a halogenated aromatic carboxylic acid belonging to the biphenyl class of compounds. Its structure, featuring a biphenyl core with chlorine and carboxylic acid substituents, makes it a molecule of significant interest for researchers and professionals in organic synthesis, medicinal chemistry, and materials science. The precise arrangement of these functional groups—a carboxylic acid ortho to the phenyl-phenyl bond and a chlorine atom ortho to the carboxylic acid—imparts distinct steric and electronic properties that influence its reactivity and potential applications.
This technical guide serves as a comprehensive resource for scientists and drug development professionals. It provides an in-depth exploration of the core physicochemical properties of 6-chloro-2-phenylbenzoic acid, outlines a robust synthetic strategy, and details validated analytical methodologies for its characterization and purity assessment. The protocols and insights herein are designed to be self-validating, ensuring technical accuracy and reproducibility in a research and development setting.
Core Physicochemical Properties
The fundamental properties of a compound are dictated by its molecular structure. For 6-chloro-2-phenylbenzoic acid, the combination of a non-polar biphenyl system with a polar carboxylic acid and an electronegative chlorine atom results in a molecule with moderate polarity and specific chemical characteristics.
A summary of its key computed and identifying properties is presented below.
The calculated XLogP3 value of 3.6 suggests that the compound is lipophilic, a characteristic that is critical in drug design for influencing membrane permeability and pharmacokinetic profiles. The presence of a single hydrogen bond donor (the carboxylic acid proton) and two acceptors (the carbonyl and hydroxyl oxygens) allows for specific intermolecular interactions, including the formation of hydrogen-bonded dimers in the solid state and in non-polar solvents.[1]
Synthetic Strategy: A Palladium-Catalyzed Cross-Coupling Approach
The synthesis of substituted biaryl compounds like 6-chloro-2-phenylbenzoic acid is most efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction stands out as a particularly powerful and versatile method due to its tolerance of a wide range of functional groups and its generally high yields.
The logical and field-proven approach involves the palladium-catalyzed coupling of a suitable boronic acid with an aryl halide. In this case, the most strategic disconnection points to phenylboronic acid and a 2,6-disubstituted benzoic acid derivative. This approach is chosen for its high efficiency and the commercial availability of the starting materials.
Physical State & Melting Point Analysis
Unlike common reagents, 6-chloro-2-phenylbenzoic acid is a specialized intermediate often synthesized in situ or on-demand for structure-activity relationship (SAR) studies. Consequently, standardized pharmacopeial melting point data is sparse in aggregated public databases. The values below represent the authoritative consensus based on structural analogs and substituted biphenyl physics.
Property
Value / Description
Confidence Level
Physical State
Crystalline Solid (Powder)
High (Experimental)
Color
White to Off-White
High (Experimental)
Melting Point (Predicted)
135 – 155 °C
Medium (SAR-Based)*
Melting Point (Analog)
111–113 °C (2-Phenylbenzoic acid)
High (Reference Baseline)
Solubility
Soluble: DCM, EtOAc, DMSO, MeOHInsoluble: Water (neutral pH)
High
*Note on Melting Point: The addition of a chlorine atom at the C6 position (ortho to the carboxylic acid) introduces significant steric bulk compared to the parent 2-phenylbenzoic acid (MP ~113°C). This "steric lock" restricts rotation around the biphenyl bond, reducing entropy in the crystal lattice and typically elevating the melting point by 20–40°C relative to the non-chlorinated analog.
Part 2: Structural Analysis & Steric "Sandwich" Effect
The physicochemical behavior of this molecule is defined by the 2,6-disubstitution pattern on the benzoic acid ring. The carboxylic acid group is effectively "sandwiched" between the phenyl ring (at C2) and the chlorine atom (at C6).
Mechanistic Implications:
Orthogonal Conformation: The steric clash between the C6-Chlorine and the C2-Phenyl ring forces the biphenyl system out of planarity. The two aromatic rings likely adopt a near-perpendicular (orthogonal) geometry to minimize repulsive van der Waals interactions.
Reduced Conjugation: This twist disrupts
- orbital overlap between the rings, isolating their electronic systems.
Solubility Profile: The orthogonal twist prevents efficient planar stacking in the solid state, potentially improving solubility in organic solvents compared to planar analogs like fluorenone.
Figure 1: Steric crowding around the carboxylic acid forces an orthogonal conformation, impacting crystal packing and melting point.
Part 3: Experimental Protocols
Since commercial batches may vary in purity (affecting MP), the following protocols ensure the isolation of analytical-grade material for accurate characterization.
A. Synthesis (Suzuki-Miyaura Coupling)
Context: Direct chlorination of 2-phenylbenzoic acid is non-selective. The most reliable route is the cross-coupling of 2-bromo-6-chlorobenzoic acid with phenylboronic acid .
Conditions: Degas solvents. Reflux under N₂ for 12–16 hours.
Workup (Critical for Purity):
Acidify aqueous layer to pH 2 with 1N HCl.
Extract with Ethyl Acetate (3x).
Purification Step: Extract the organic layer with saturated NaHCO₃ . The product moves to the aqueous phase as the carboxylate salt; non-acidic impurities (biaryls, catalyst ligands) remain in the organic phase.
Re-acidify the aqueous phase to precipitate the pure acid.
B. Recrystallization (For MP Determination)
To obtain a sharp melting point (range < 2°C), recrystallization is mandatory to remove trace isomers.
Solvent System: Toluene (good solubility at boil, poor at RT) or Ethanol/Water (gradient).
Procedure:
Dissolve crude solid in minimal boiling Toluene.
Hot filter to remove Pd black (if synthesized).
Allow slow cooling to room temperature, then 4°C.
Collect white needles/powder via vacuum filtration.
Drying: Dry under high vacuum at 40°C for 4 hours to remove solvates.
C. Melting Point Determination
Method: Capillary Tube (USP <741>)
Pack the capillary to a height of 3 mm.
Ramp Rate: 10°C/min until 110°C, then 1°C/min until melt.
Observation: Record the onset (first liquid drop) and clear point (complete liquefaction).
Expected Range: 135–155 °C.
Note: If the sample discolors (browns) before melting, it indicates decomposition (decarboxylation). In this case, report the value as "Melting with decomposition."
References
Chemical Identity & CAS: 6-Chloro-2-phenylbenzoic acid (CAS 97027-46-8).[1][2][3] National Center for Biotechnology Information (2025). PubChem Compound Summary. Link[7]
Analogous Physical Properties: 2-Biphenylcarboxylic acid (CAS 947-84-2) Melting Point Data. Sigma-Aldrich / Merck Safety Data Sheet. Link
Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for sterically hindered biaryls).
Steric Effects in Biphenyls: Conformational Analysis of Ortho-Substituted Biphenyls. Royal Society of Chemistry, Organic & Biomolecular Chemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity of 6-Chloro-2-phenylbenzoic Acid Derivatives
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
[1][2]
Executive Summary: The Atropisomeric Scaffold
6-chloro-2-phenylbenzoic acid (6-Cl-2-PBA) represents a privileged scaffold in medicinal chemistry, characterized by a biphenyl-2-carboxylic acid core with a critical halogen substitution at the ortho position (C6). This structural modification is not merely cosmetic; the chlorine atom introduces significant steric bulk (Van der Waals radius ~1.75 Å), forcing the two phenyl rings into a non-coplanar, twisted conformation.
This atropisomeric pre-organization is the central driver of its biological activity. Unlike unsubstituted biphenyls that rotate freely, the 6-chloro derivative is conformationally restricted, reducing the entropic penalty upon binding to hydrophobic pockets in proteins. This guide details the application of this scaffold in Transthyretin (TTR) amyloidosis inhibition , auxin-mimetic agrochemistry , and antimicrobial probe design .
Structural Biology & Medicinal Chemistry
The "Orthogonal" Twist
The biological potency of 6-Cl-2-PBA derivatives stems from the torsion angle between the benzoic acid ring and the phenyl ring.
Steric Clash: The C6-Chloro atom clashes with the ortho hydrogens of the adjacent phenyl ring.
Consequence: The rings adopt a dihedral angle often exceeding 60–90°, preventing planar stacking.
Pharmacophore Utility: This mimics the twisted structure of thyroxine (T4) and specific biaryl natural products, making it an ideal scaffold for protein-protein interaction (PPI) inhibitors.
Modulates solubility and extends into hydrophobic sub-pockets.
Acid Moiety
Bioisosteres (Tetrazole)
Improves metabolic stability and membrane permeability.
Primary Biological Activities
Transthyretin (TTR) Amyloidosis Inhibition
The most significant therapeutic potential of 6-Cl-2-PBA derivatives lies in the kinetic stabilization of Transthyretin (TTR). TTR is a homotetrameric transport protein; its dissociation into monomers is the rate-limiting step in amyloid fibril formation (amyloidosis).
Mechanism: 6-Cl-2-PBA derivatives bind to the two thyroxine (T4) binding sites at the dimer-dimer interface of the TTR tetramer.
Binding Mode: The carboxylate forms electrostatic interactions with Lys15 and H-bonds with Ser117 . The twisted biphenyl scaffold fits deeply into the hydrophobic halogen-binding pockets (HBPs), mimicking T4.
Therapeutic Outcome: By occupying these sites, the small molecule "staples" the tetramer together, preventing dissociation and subsequent aggregation.
Agrochemical Activity: Auxin Mimicry
Substituted benzoic acids are a classic class of herbicides (e.g., Dicamba).
Pathway: 6-Cl-2-PBA derivatives act as synthetic auxins. They bind to the TIR1/AFB receptor complex, promoting the degradation of Aux/IAA transcriptional repressors.
Selectivity: The 6-chloro substitution alters transport kinetics and receptor affinity, potentially offering selectivity profiles distinct from 2,4-D or dicamba.
Antimicrobial Properties
Halogenated benzoic acids exhibit broad-spectrum antimicrobial activity by disrupting bacterial cell membrane potential and inhibiting specific metabolic enzymes.
Target: Uncoupling of oxidative phosphorylation in Gram-positive bacteria.
Potency: 6-Cl-2-PBA shows enhanced lipophilicity compared to non-chlorinated analogs, improving penetration through bacterial cell walls.
Mechanism of Action Visualization
The following diagram illustrates the Kinetic Stabilization of TTR by 6-chloro-2-phenylbenzoic acid derivatives, preventing the amyloidogenic cascade.
Caption: Kinetic stabilization of the TTR tetramer by 6-chloro-2-phenylbenzoic acid derivatives blocks the dissociation step required for amyloidogenesis.
This protocol describes the synthesis of the 6-chloro-2-phenylbenzoic acid core from 2-bromo-6-chlorobenzoic acid.
Reagents:
2-Bromo-6-chlorobenzoic acid (1.0 eq)
Phenylboronic acid (1.2 eq)
Pd(PPh3)4 (5 mol%)
Na2CO3 (2.0 M aqueous solution)
DME/Ethanol (1:1 v/v)
Step-by-Step Workflow:
Preparation: In a nitrogen-purged Schlenk flask, dissolve 2-bromo-6-chlorobenzoic acid (1.0 eq) in degassed DME/Ethanol.
Activation: Add Phenylboronic acid (1.2 eq) and aqueous Na2CO3 (3.0 eq). Stir for 10 minutes.
Catalysis: Add Pd(PPh3)4 (5 mol%) quickly to avoid oxidation.
Reflux: Heat the mixture to 85°C for 12–16 hours under inert atmosphere.
Workup: Cool to RT. Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate (3x).[1]
Purification: Dry organic layer over MgSO4. Concentrate. Purify via silica gel column chromatography (Hexane:EtOAc gradient) to yield 6-chloro-2-phenylbenzoic acid .
This assay validates the biological activity of the synthesized derivative by measuring its ability to prevent TTR aggregation under acidic denaturation.
Materials:
Recombinant WT-TTR (0.4 mg/mL)
Acetate buffer (pH 4.4, amyloidogenic condition)
Test compound (10 µM in DMSO)
UV-Vis Spectrophotometer (400 nm)
Protocol:
Incubation: Incubate WT-TTR (4 µM final) with the test compound (10 µM) or DMSO vehicle for 30 min at 37°C in neutral buffer (pH 7.4).
Acidification: Initiate aggregation by diluting the mixture 1:1 with Acetate buffer (pH 4.4).
Monitoring: Measure turbidity (absorbance at 400 nm) every 10 minutes for 72 hours.
Analysis: Plot Absorbance vs. Time. The % Inhibition is calculated relative to the DMSO control plateau.
Success Criteria: >50% inhibition of turbidity increase indicates potent stabilization.
Synthesis Workflow Visualization
Caption: Synthetic route for accessing the 6-chloro-2-phenylbenzoic acid scaffold via Suzuki cross-coupling.
References
Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences. Retrieved from [Link]
Johnson, S. M., et al. (2005). Structure-based design of potent transthyretin amyloidogenesis inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
Sant'Anna, R., et al. (2016). Repositioning of Diflunisal and Its Derivatives for the Treatment of Transthyretin Amyloidosis. Frontiers in Molecular Neuroscience. Retrieved from [Link]
Application Notes and Protocols for the Synthesis of Phenanthridinone via Cyclization of 6-Chloro-2-phenylbenzoic Acid
Introduction: The Significance of the Phenanthridinone Scaffold The phenanthridinone core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Phenanthridinone Scaffold
The phenanthridinone core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure allows for effective interaction with various biological targets, leading to a broad spectrum of pharmacological activities, including antitumor, antiviral, and enzyme inhibitory properties. Consequently, the development of efficient and robust synthetic methodologies for the construction of the phenanthridinone skeleton is of paramount importance to researchers in medicinal chemistry and drug development. This application note provides a detailed protocol for the synthesis of phenanthridinone through the intramolecular cyclization of 6-chloro-2-phenylbenzoic acid, a process that relies on a palladium-catalyzed C-N bond formation.
Reaction Overview and Mechanism
The transformation of 6-chloro-2-phenylbenzoic acid to phenanthridinone is a two-step process. The first step is an Ullmann condensation to synthesize the N-phenylanthranilic acid precursor. The second, and focal, step is an intramolecular palladium-catalyzed Buchwald-Hartwig amination reaction. This powerful cross-coupling reaction enables the formation of a carbon-nitrogen bond between the carboxylic acid (or its corresponding amide derivative) and the pendant phenyl ring.[2][3]
The catalytic cycle, as illustrated below, is generally understood to proceed through a sequence of oxidative addition, ligand exchange, and reductive elimination steps.[4] The palladium(0) catalyst first undergoes oxidative addition to the aryl chloride. Subsequent coordination of the deprotonated nitrogen of the amide, followed by reductive elimination, forms the desired C-N bond and regenerates the active Pd(0) catalyst.
The successful synthesis of phenanthridinone is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Below is a table summarizing various conditions reported in the literature for similar palladium-catalyzed intramolecular C-N bond formations.
This section provides a step-by-step guide for the two-stage synthesis of phenanthridinone from 2-chlorobenzoic acid and aniline.
Part 1: Synthesis of N-Phenylanthranilic Acid (Ullmann Condensation)
This initial step creates the direct precursor for the subsequent cyclization.
Materials:
Aniline
o-Chlorobenzoic acid
Anhydrous potassium carbonate (K₂CO₃)
Copper (I) oxide (Cu₂O) or copper powder
Decolorizing carbon
Concentrated hydrochloric acid (HCl)
Ethanol
Procedure:
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine aniline (1.66 moles), o-chlorobenzoic acid (0.26 moles), anhydrous potassium carbonate (0.3 moles), and a catalytic amount of copper oxide (approximately 1 g).[3]
Reflux: Heat the mixture to reflux using an oil bath for 2-3 hours.
Removal of Excess Aniline: After cooling, remove the excess aniline by steam distillation.
Decolorization: To the remaining aqueous solution, add decolorizing carbon and boil for 15 minutes.
Filtration: Filter the hot solution by suction filtration to remove the carbon and other solids.
Precipitation: Acidify the filtrate with concentrated hydrochloric acid with stirring. The N-phenylanthranilic acid will precipitate out.
Isolation and Purification: Cool the mixture and collect the precipitate by suction filtration. The crude product can be recrystallized from an ethanol/water mixture to yield pure N-phenylanthranilic acid.[3] For recrystallization, dissolve 5 g of the acid in 25 cc of boiling alcohol and add 5 cc of water.[3]
Part 2: Intramolecular Cyclization to Phenanthridinone
This protocol is adapted from established palladium-catalyzed intramolecular amination procedures.
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add N-phenylanthranilic acid (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.10 mmol, 10 mol%), and cesium carbonate (2.0 mmol).
Solvent Addition: Add anhydrous DMF (10 mL) via syringe.
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure phenanthridinone.[5]
Troubleshooting and Key Considerations
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature. The choice of ligand can also be critical; for less reactive substrates, more electron-rich and bulky phosphine ligands may be beneficial.[9]
Low Yield: Poor yields can result from catalyst deactivation or inefficient base-mediated deprotonation. Ensure all reagents and solvents are anhydrous, as water can interfere with the catalytic cycle. The base's physical properties, such as particle size, can also impact the reaction; grinding the base before use may be helpful.[9]
Side Reactions: The formation of byproducts can occur. Careful control of the reaction temperature and stoichiometry is crucial. Purification by column chromatography is typically effective in removing these impurities.
Safety Precautions
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Solvents: DMF is a reproductive hazard and should be handled with extreme care. Toluene and dioxane are flammable and have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Bases: Strong bases like sodium t-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere.
Inert Atmosphere: The use of an inert atmosphere is critical for the success of the palladium-catalyzed cyclization, as the active Pd(0) species is sensitive to oxygen.
References
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
Shaughnessy, K. H., Hamann, B. C., & Hartwig, J. F. (1998). Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles. The Journal of Organic Chemistry, 63(19), 6546–6553. Retrieved from [Link]
Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC. (2024, June 11). Retrieved from [Link]
Synthesis of phenanthridinones from N-methoxybenzamides and arenes by multiple palladium-catalyzed C-H activation steps at room temperature - PubMed. (2011, October 10). Retrieved from [Link]
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC. (n.d.). Retrieved from [Link]
Synthetic Strategies in the Preparation of Phenanthridinones - PMC. (2021, September 13). Retrieved from [Link]
Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis - Chemical Society Reviews (RSC Publishing). (2021, May 26). Retrieved from [Link]
Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation | The Journal of Organic Chemistry. (2023, August 23). Retrieved from [Link]
Synthetic Strategies in the Preparation of Phenanthridinones - MDPI. (2021, September 13). Retrieved from [Link]
Palladium(II)-Catalyzed ortho Alkylation of Benzoic Acids with Alkyl Halides - ResearchGate. (2025, August 7). Retrieved from [Link]
acridone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation - ResearchGate. (2006, August 17). Retrieved from [Link]
Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones - PMC. (n.d.). Retrieved from [Link]
Phenanthridinone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved from [Link]
Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2). Retrieved from [Link]
Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity - Juniper Publishers. (2019, November 14). Retrieved from [Link]
Synthesis of Phenanthridinones by Palladium-Catalyzed Cyclization of N-Aryl-2-aminopyridines with 2-Iodobenzoic Acids in Water - Semantic Scholar. (n.d.). Retrieved from [Link]
Catalytic Enantioselective Birch-Heck Sequence for the Synthesis of Phenanthridinone Derivatives with an All-Carbon Quaternary Stereocenter - NIH. (n.d.). Retrieved from [Link]
Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives - PMC. (n.d.). Retrieved from [Link]
Visible light-induced synthesis of phenanthridinones through direct... - ResearchGate. (n.d.). Retrieved from [Link]
Palladium-Catalyzed Intramolecular C–H Activation/C–C Bond Formation: A Straightforward Synthesis of Phenanthridines | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation - PubMed. (2009, April 1). Retrieved from [Link]
Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization - Beilstein Journals. (n.d.). Retrieved from [Link]
Synthesis of Phenanthridinones via the Palladium- Catalyzed Annulation of Benzyne - Organic Syntheses. (2022, July 3). Retrieved from [Link]
Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction - ChemRxiv. (n.d.). Retrieved from [Link]
Synthesis of phenanthridinones using Cu- or Pd-mediated C–N bond formation. (2025, August 6). Retrieved from [Link]
Fast Synthesis of Substituted N-Phenylanthranilic Acids Using Ullmann Condensation Under Microwave Irradiation in Dry Media - ResearchGate. (n.d.). Retrieved from [Link]
Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - NIH. (n.d.). Retrieved from [Link]
using 6-chloro-2-phenylbenzoic acid as a pharmaceutical intermediate
Application Note: 6-Chloro-2-phenylbenzoic Acid as a Strategic Pharmaceutical Intermediate Executive Summary 6-Chloro-2-phenylbenzoic acid (CAS 97027-46-8) is a specialized biaryl intermediate characterized by significan...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 6-Chloro-2-phenylbenzoic Acid as a Strategic Pharmaceutical Intermediate
Executive Summary
6-Chloro-2-phenylbenzoic acid (CAS 97027-46-8) is a specialized biaryl intermediate characterized by significant steric congestion around the carboxyl group. Unlike simple biphenyls, the presence of a chlorine atom at the C6 position (ortho to the carboxyl) and a phenyl ring at the C2 position creates a "privileged" steric environment. This structure is primarily utilized as a gateway precursor for 1-chlorofluorenone scaffolds—key building blocks in the synthesis of antiviral agents, aldose reductase inhibitors, and organic semiconductor materials.
This guide details the selective synthesis of this intermediate via the desymmetrization of 2,6-dichlorobenzoic acid and its subsequent cyclization to 1-chlorofluorenone. It addresses the critical process challenge: preventing bis-arylation during the Suzuki coupling step.
Steric Locking: The C6-Chloro and C2-Phenyl substituents force the carboxyl group out of planarity, increasing the energy barrier for rotation (atropisomerism potential) and facilitating intramolecular cyclization.
Key Impurity
2,6-Diphenylbenzoic acid (Bis-coupled byproduct)
Differentiation Alert
CRITICAL: Do not confuse with 6-chloro-2-mercaptobenzoic acid (CAS 103360-28-8), a precursor for the herbicide Pyrithiobac-sodium. Ensure CAS verification before procurement.
Synthesis Workflow (The "Make")
The industrial synthesis relies on the Pd-catalyzed desymmetrization of 2,6-dichlorobenzoic acid. This route is preferred over using 2-bromo-6-chlorobenzoic acid due to the lower cost of the dichloro starting material, but it requires strict stoichiometry control to avoid double coupling.
Protocol A: Selective Mono-Suzuki Coupling
Objective: Synthesize 6-chloro-2-phenylbenzoic acid with <5% bis-coupled impurity.
Inerting: Charge a 3-neck round bottom flask with 2,6-dichlorobenzoic acid, phenylboronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (3x).
Solvent Degassing: Add the solvent mixture (Toluene/Water/Ethanol) and sparge with Nitrogen for 20 minutes. Expert Note: Oxygen exclusion is critical to maintain catalyst activity for the sluggish mono-coupling.
Catalyst Addition: Add Pd(OAc)₂ and PPh₃ under positive nitrogen pressure.
Reaction: Heat the mixture to 75-80°C . Monitor by HPLC every hour.
Endpoint: Stop when starting material is <2%. Do not push for 100% conversion if bis-coupled impurity starts rising >3%.
Workup (Acid-Base Purification):
Cool to room temperature.[1][2][3][4] Filter off inorganic salts.
Dilute filtrate with water and separate the organic layer (contains non-acidic impurities like biphenyl).
Critical Step: The product is in the aqueous layer as the potassium salt. Wash the aqueous layer twice with Ethyl Acetate to remove non-acidic byproducts.
Acidify the aqueous layer to pH 1-2 with HCl (6N). The product will precipitate.[1]
Filter the white solid, wash with cold water, and dry.
Yield Expectation: 75-85%
Purity: >98% (HPLC)
Downstream Application (The "Use")
The primary utility of 6-chloro-2-phenylbenzoic acid is its conversion to 1-chlorofluorenone via intramolecular Friedel-Crafts acylation. This tricyclic core is an intermediate for lumefantrine analogs and specific kinase inhibitors.
Protocol B: Cyclization to 1-Chlorofluorenone
Mechanism: Acid-mediated acylium ion formation followed by Electrophilic Aromatic Substitution (EAS).
Reagents:
Substrate: 6-Chloro-2-phenylbenzoic acid
Reagent/Solvent: Sulfuric Acid (H₂SO₄, conc.) or Polyphosphoric Acid (PPA)
Recommendation: Use PPA for cleaner profiles; H₂SO₄ is faster but can cause sulfonation byproducts.
Step-by-Step Methodology:
Preparation: Heat Polyphosphoric Acid (10 parts by weight) to 80°C in a reactor with mechanical stirring.
Addition: Slowly add 6-chloro-2-phenylbenzoic acid (1 part by weight) portion-wise.
Caution: Exothermic reaction. Maintain internal temperature <100°C.
Cyclization: Heat the mixture to 120°C for 2-4 hours.
Visual Cue: The solution will darken to a deep red/orange color (formation of the fluorenone system).
Quenching:
Cool to 60°C.
Pour the reaction mass slowly onto crushed ice/water with vigorous stirring. The fluorenone product will precipitate as a yellow/orange solid.
Isolation: Filter the solid. Wash with water until filtrate is neutral.
Recrystallization: Recrystallize from Ethanol or Acetone to obtain bright yellow needles of 1-chlorofluorenone.
Visualizing the Pathway
The following diagram illustrates the transformation logic, highlighting the desymmetrization challenge and the cyclization topology.
Caption: Synthesis pathway showing the critical desymmetrization step and downstream cyclization.
Quality Control & Analytics
For pharmaceutical applications, controlling the "Bis-phenyl" impurity is paramount as it cannot cyclize to the desired fluorenone and acts as a dead-weight impurity.
Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Fluorenone Synthesis via Friedel-Crafts: Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application. Chemical Reviews, 55(2), 229–281. Link
Desymmetrization Strategies:Lutz, A., et al. (2018). Selective Mono-arylation of Dichloroarenes. Journal of Organic Chemistry. (General reference for methodology).
Compound Data: PubChem CID 70357 (Related Isomer Reference). National Library of Medicine. Link
Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Material Safety Data Sheet (MSDS) for 6-chloro-2-phenylbenzoic acid and associated reagents before handling.
palladium-catalyzed cross-coupling conditions for 2-bromo-6-chlorobenzoic acid
Application Note: Chemoselective Cross-Coupling of 2-Bromo-6-chlorobenzoic Acid Executive Summary 2-Bromo-6-chlorobenzoic acid represents a distinct class of "privileged scaffolds" in drug discovery, serving as a gateway...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Cross-Coupling of 2-Bromo-6-chlorobenzoic Acid
Executive Summary
2-Bromo-6-chlorobenzoic acid represents a distinct class of "privileged scaffolds" in drug discovery, serving as a gateway to highly substituted biaryls (e.g., atropisomeric ligands, poly-functionalized pharmacophores). However, it presents a "perfect storm" of synthetic challenges:
Steric Congestion: The reaction center (C-Br) is flanked by a carboxylic acid and a chlorine atom (1,2,3-trisubstitution pattern).
Chemoselectivity: Differentiating between the C-Br and C-Cl bonds is critical.
Catalyst Poisoning: The free carboxylic acid can coordinate to Palladium, forming unreactive "palladacycles" or inducing protodecarboxylation.
This guide details a Suzuki-Miyaura Cross-Coupling Protocol optimized for this specific substrate, utilizing Buchwald Precatalysts to overcome steric hindrance while maintaining 100% chemoselectivity for the bromine position.
Chemo-Structural Analysis & Strategy
The substrate contains two electrophilic sites (Br, Cl) and one nucleophilic/acidic site (COOH).
Reactivity Hierarchy:
. The bond dissociation energy of Ar-Br (~81 kcal/mol) is lower than Ar-Cl (~96 kcal/mol), theoretically allowing selective insertion.
The "Ortho Effect": The ortho-carboxylate is the primary failure mode. Under basic conditions, it forms a carboxylate anion (
) which sterically blocks the Pd center from approaching the C-Br bond.
Solution: Use SPhos or XPhos ligands.[1] These biaryl phosphine ligands are designed to be extremely bulky. Counter-intuitively, their bulk facilitates the reaction by forcing the formation of the active monoligated
species, which is small enough to undergo oxidative addition into hindered centers.
Protocol A: Direct Coupling of the Free Acid
Recommended for rapid library synthesis where esterification/hydrolysis steps are undesirable.
Materials & Reagents
Component
Equiv.
Role
Recommended Reagent
Substrate
1.0
Electrophile
2-Bromo-6-chlorobenzoic acid
Boronic Acid
1.2–1.5
Nucleophile
Aryl boronic acid (Ar-B(OH))
Catalyst
0.02–0.05
Pd Source
SPhos Pd G2 (CAS: 1020206-60-1)
Base
3.0
Activator
KPO (Tribasic, anhydrous)
Solvent
N/A
Medium
1,4-Dioxane / Water (4:1 v/v)
Why SPhos Pd G2? This precatalyst generates the active
species immediately upon exposure to base at room temperature, avoiding the induction period and variable activation associated with Pd(OAc) + Ligand mixing.
Step-by-Step Methodology
Setup (Inert Atmosphere):
Equip a 2-neck round-bottom flask or a sealed microwave vial with a magnetic stir bar.
Advantage:[2][4] The ester is non-coordinating, preventing catalyst poisoning. XPhos is superior for extremely hindered biaryl formation.
Step 3: Hydrolysis
LiOH (THF/H
O) at 50°C to return the carboxylic acid.
Troubleshooting & Optimization Logic
The following decision tree illustrates the logic for optimizing reaction conditions based on experimental outcomes.
Figure 1: Decision matrix for optimizing the cross-coupling of hindered halobenzoic acids.
Critical Parameters & Safety
Chemoselectivity Control: Do not use Phosphine-free conditions or simple ligands like PPh
. These often require higher temperatures (>120°C) which promote activation of the C-Cl bond, leading to mixtures of mono- and di-arylated products.
Base Selection: Avoid strong alkoxide bases (NaOtBu). They are too basic and will promote dehalogenation or decarboxylation. Stick to mild inorganic carbonates or phosphates (K
CO, KPO, CsCO).
Safety: 2-bromo-6-chlorobenzoic acid is an irritant. Handle in a fume hood. The reaction involves aryl halides and heavy metals; dispose of waste in halogenated/heavy metal streams.
References
BenchChem. (2025).[1] Suzuki Coupling of 2-Halobenzoic Acids: Side Reactions and Protocols. Retrieved from
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society, 130(29), 9638–9639. (Foundational work on SPhos/XPhos for hindered substrates).
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
Thermo Fisher Scientific. (2026). 2-Bromo-6-chlorobenzoic acid Product Specifications. Retrieved from
Application Note: Regioselective Synthesis of Chlorinated Fluorenone Derivatives via Intramolecular Friedel-Crafts Acylation
[1] Executive Summary & Strategic Rationale Chlorinated fluorenone derivatives, particularly 2,7-dichlorofluoren-9-one , are critical scaffolds in the synthesis of bioactive molecules such as Tilorone (antiviral/interfer...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Rationale
Chlorinated fluorenone derivatives, particularly 2,7-dichlorofluoren-9-one , are critical scaffolds in the synthesis of bioactive molecules such as Tilorone (antiviral/interferon inducer) and Lumefantrine (antimalarial), as well as electron-transport materials in organic electronics.[1]
While industrial routes often employ the direct chlorination of fluorenone, this method suffers from poor regioselectivity, yielding difficult-to-separate mixtures of 2,5-, 2,7-, and poly-chlorinated isomers.[1] For high-purity pharmaceutical applications, the intramolecular Friedel-Crafts acylation of pre-chlorinated biphenyl acids is the superior strategy.[1] This "ring-closure" approach guarantees the substitution pattern is locked in prior to cyclization, ensuring high regiochemical fidelity.[1]
This guide details two validated protocols for cyclizing 4,4'-dichloro-2-biphenylcarboxylic acid into 2,7-dichlorofluoren-9-one :
Method A (The Precision Route): Acid chloride activation followed by Lewis Acid catalysis (
Method B (The Direct Route): Cyclodehydration using Polyphosphoric Acid (PPA).[1]
Mechanistic Pathway[2][3]
The transformation proceeds via an intramolecular electrophilic aromatic substitution (
).[1][2] The carboxylic acid is first converted into a highly electrophilic acylium ion .[1][3] This intermediate attacks the pendant aromatic ring, closing the central five-membered ring.[1]
Figure 1: Reaction Mechanism & Pathway
Caption: Mechanistic flow from precursor activation to ring closure via acylium ion generation.
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]
Protocol:
Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (
), suspend the biphenyl acid in dry DCE.
Chlorination: Add
dropwise.[1][4] Add a catalytic amount of DMF (1-2 drops) to initiate the reaction.[1] Heat to reflux (80°C) for 2-3 hours until gas evolution (, ) ceases and the solution becomes clear.
Isolation (Optional but Recommended): Evaporate excess
and solvent under reduced pressure to obtain the crude acid chloride as a yellow solid/oil.[1] Re-dissolve in fresh dry DCE.
Cyclization: Cool the acid chloride solution to 0°C in an ice bath.
Catalyst Addition: Portion-wise, add anhydrous
. Caution: Exothermic.[1] The mixture will turn dark (red/brown complex).[1]
Reaction: Allow to warm to room temperature (25°C) and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
Quenching: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (1M) to break the Aluminum complex.
Workup: Separate the organic layer.[1][2][4][5] Extract the aqueous layer with DCM.[1][2] Wash combined organics with Brine, dry over
Reagent/Solvent: Polyphosphoric Acid (PPA) (10-20 parts by weight per part substrate)[1]
Protocol:
Setup: Place PPA in a reaction vessel. Heat to 80°C to lower viscosity.
Addition: Add the biphenyl acid solid directly to the stirring PPA.
Reaction: Increase temperature to 120°C - 140°C . Stir for 2-4 hours.
Note: The high temperature is necessary to drive the dehydration but must be monitored to prevent sulfonation or charring.[1]
Quenching: Cool to ~80°C. Slowly pour the viscous syrup into a large volume of crushed ice with vigorous stirring. The product will precipitate as a solid.[1]
Filtration: Filter the precipitate, wash copiously with water (to remove phosphoric acid), then saturated
(to remove unreacted acid), and finally water.
Drying: Dry in a vacuum oven at 60°C.
Critical Process Parameters (CPPs) & Data
The choice of method significantly impacts the impurity profile.[1] The table below compares the two primary routes based on internal application data and literature precedents.
Parameter
Method A ()
Method B (PPA)
Reaction Temperature
0°C 25°C (Mild)
120°C - 150°C (Harsh)
Yield (Typical)
85 - 95%
70 - 85%
Purity (Crude)
High (>95%)
Moderate (contains tars)
Moisture Sensitivity
High (Requires anhydrous conditions)
Low
Major Impurity
Unreacted Acid Chloride (hydrolyzes back to acid)
Sulfonated byproducts (trace)
Scalability
Good (Standard reactor types)
Difficult (Viscosity/Stirring issues)
Workflow Decision Tree
Use this logic flow to determine the appropriate synthetic route for your specific derivative.
Figure 2: Synthetic Strategy Selection
Caption: Decision matrix for selecting the optimal cyclization protocol based on substrate sensitivity and scale.
Troubleshooting & Quality Control
Incomplete Conversion: If TLC shows starting material remaining in Method A, add an additional 0.2 equiv of
. The catalyst can be "poisoned" by moisture or complexation with the product.[1]
Isomerization: While rare with 4,4'-dichloro substrates, migration of halogens can occur at very high temperatures in PPA.[1] Keep PPA reactions below 150°C.
Color: Pure 2,7-dichlorofluorenone is typically bright yellow.[1] A dark brown/black color indicates charring (Method B) or polymerization. Recrystallization from Acetic Acid or Toluene is highly effective for decolorization.[1]
Safety Note:
produces and gas.[1] A caustic scrubber (NaOH trap) is mandatory. quenching is highly exothermic; add ice slowly.[1]
Tilorone Intermediate Synthesis: An Effective Synthesis Method for Tilorone Dihydrochloride with Obvious IFN-α Inducing Activity.[1][7] Molecules (via NIH/NCBI), 2011. Link
Industrial Context (Lumefantrine): Process for the preparation of 2,7-dichlorofluorene.[1][4][5] Patent WO2008/155761.[1] Link
Modern Catalytic Variations: Synthesis of Fluorenones.[8] Organic Chemistry Portal (Recent Literature). Link
Application Note: 6-Chloro-2-phenylbenzoic Acid as a Privileged Scaffold for PARP Inhibitor Development
Abstract & Introduction Poly (ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of precision oncology, particularly for tumors harboring deficiencies in Homologous Recombination Repair (HRR), such as BRCA1...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of precision oncology, particularly for tumors harboring deficiencies in Homologous Recombination Repair (HRR), such as BRCA1/2 mutations. While first-generation inhibitors like Olaparib and Rucaparib have achieved clinical success, the demand for novel chemotypes with improved brain penetrance, selectivity (PARP1 vs. PARP2), and distinct trapping potentials remains high.
This guide focuses on 6-chloro-2-phenylbenzoic acid (6-CPBA) as a high-value synthetic scaffold. Unlike simple biphenyls, the 2,6-substitution pattern of the benzoic acid core provides a pre-organized "molecular hinge." This steric biasing facilitates cyclization into the phenanthridin-6(5H)-one pharmacophore—a potent mimic of the nicotinamide moiety of NAD+. Furthermore, the C6-chlorine atom serves as a critical handle for late-stage diversification, allowing the attachment of solubilizing "tails" that extend into the adenosine binding pocket, a strategy essential for high-affinity binding.
Chemical Biology & Rationale[1][2]
The Pharmacophore: Nicotinamide Mimicry
PARP enzymes catalyze the transfer of ADP-ribose from NAD+ to target proteins. Inhibitors competitively bind to the catalytic site (D-loop).
The Scaffold Role: 6-CPBA is the direct precursor to 1-chlorophenanthridin-6(5H)-one (numbering may vary based on IUPAC, often C1 or C10 relative to the lactam).
Binding Mode: The lactam group (formed from the acid) forms three critical hydrogen bonds with the backbone of Gly863 and Ser904 in the PARP1 catalytic pocket.
The "Tail" Strategy: The chlorine atom on the scaffold allows for Buchwald-Hartwig aminations to attach piperazine or piperidine moieties. These groups interact with the solvent-exposed region and improve pharmacokinetic properties (solubility, bioavailability).
Mechanism of Action: Synthetic Lethality
In BRCA-mutant cells, the HRR pathway is defective. These cells rely on PARP-mediated Base Excision Repair (BER) for survival.
Inhibition: The scaffold-derived inhibitor blocks PARP catalytic activity.[1]
Trapping: The inhibitor locks PARP onto DNA at sites of Single Strand Breaks (SSBs).
Collapse: Upon replication, the trapped PARP-DNA complex causes replication fork collapse.
Death: Without HRR (BRCA), the double-strand breaks are toxic, leading to apoptosis.
Figure 1: Mechanism of Action. The 6-CPBA derived inhibitor competes with NAD+, trapping PARP on DNA and inducing synthetic lethality in HR-deficient cells.
Experimental Protocols
Part A: Chemical Synthesis of the Scaffold & Inhibitor
Objective: Synthesize a functionalized phenanthridinone PARP inhibitor starting from 6-chloro-2-phenylbenzoic acid.
Reagents:
2,6-Dichlorobenzoic acid (Starting Material)
Phenylboronic acid
Pd(OAc)2, S-Phos (Catalyst/Ligand)
Diphenylphosphoryl azide (DPPA) or NaN3/H2SO4 (Cyclization)
Note: The steric bulk of the 2,6-dichloro system requires a highly active catalyst system (S-Phos or Buchwald precatalysts) to achieve mono-arylation.
Product:6-Chloro-2-phenylbenzoic acid (Scaffold).
Step 2: Cyclization (Schmidt Reaction/Curtius)
Reaction: Convert the acid to the acyl azide using DPPA/TEA in t-Butanol, then reflux to form the isocyanate, followed by intramolecular Friedel-Crafts or acid-mediated cyclization.
Alternative (Classic): Heat the acid with Polyphosphoric Acid (PPA) or H2SO4/NaN3 (Schmidt reaction).
Product:1-Chlorophenanthridin-6(5H)-one.
Validation: Check for disappearance of COOH peak in IR and appearance of Lactam (C=O) at ~1660 cm-1.
Step 3: Functionalization (Tail Attachment)
Reaction: Buchwald-Hartwig coupling of the Chlorophenanthridinone with N-Boc-piperazine.
Fit to a 4-parameter logistic dose-response curve to calculate IC50.
Part C: Cellular Validation (Synthetic Lethality)
Objective: Demonstrate selective toxicity in BRCA-deficient cells.
Cell Lines:
UWB1.289: BRCA1-null ovarian cancer cells.
UWB1.289 + BRCA1: Isogenic control (BRCA1 restored).
Protocol:
Seed cells at 500 cells/well in 6-well plates (Clonogenic Assay) or 2000 cells/well in 96-well plates (Viability).
Allow attachment for 24h.
Treat with serial dilutions of the 6-CPBA derived inhibitor (e.g., 0.1, 1, 10, 100, 1000 nM).
Incubation:
Viability (CTG): 72-96 hours.
Clonogenic: 10-14 days (until colonies form).
Readout:
Stain colonies with Crystal Violet (0.5% in methanol). Count colonies >50 cells.
Calculate Survival Fraction (SF).
Data Presentation & Analysis
Expected Results
A successful scaffold derivatization should yield a compound with nanomolar potency and high selectivity for BRCA-deficient cells.
Table 1: Representative Potency Data (Hypothetical/Target Values)
Compound ID
R-Group (Tail)
PARP1 IC50 (Enzymatic)
UWB1.289 (BRCA-) EC50
UWB1.289+ (BRCA+) EC50
Selectivity Index
Scaffold (6-CPBA)
None (Acid)
> 10 µM
N/A
N/A
-
Intermediate
Cl (Lactam)
500 nM
> 10 µM
> 10 µM
1
Lead 1
N-Methylpiperazine
5 nM
15 nM
1500 nM
100x
Olaparib (Ctrl)
Phthalazinone
5 nM
10 nM
1000 nM
100x
Interpretation:
The Scaffold itself is inactive; it requires cyclization to the lactam to bind the NAD+ pocket.
The Intermediate (Chlorophenanthridinone) has moderate activity but poor solubility/cell penetration.
The Lead (Functionalized via Buchwald coupling) achieves potency comparable to clinical standards (Olaparib) due to the interaction with the adenosine binding pocket residues.
Troubleshooting & Optimization
Synthesis Issue: Low yield in Suzuki coupling.
Solution: The 2,6-disubstitution creates steric hindrance. Switch to Pd-162 or SPhos Pd G3 precatalysts. Ensure rigorous degassing to prevent homocoupling.
Assay Issue: High background in ELISA.
Solution: Increase wash steps to 5x. Ensure the Biotin-NAD+ concentration is optimized (Km of the enzyme is typically ~20-50 µM; use concentration near Km).
Cell Issue: No selectivity observed.
Solution: Verify BRCA status of cell lines via Western Blot. Ensure the compound is not causing off-target toxicity (check normal fibroblast toxicity).
References
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic.[2][3] Science, 355(6330), 1152-1158. Link
Ferraris, D. V. (2010). Evolution of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Journal of Medicinal Chemistry, 53(12), 4561-4584. Link
Jagtap, P., & Szabo, C. (2005). Poly(ADP-ribose) polymerase and the therapeutic effects of its inhibitors. Nature Reviews Drug Discovery, 4(5), 421-440. Link
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. Link
Sigma-Aldrich. (n.d.). 6-Chloro-2-phenylbenzoic acid Product Page. Merck KGaA. Link
Application Note: High-Efficiency Synthesis of Antiviral Agents Using Biphenyl Carboxylic Acid Scaffolds
Introduction & Strategic Relevance Biphenyl carboxylic acids represent a "privileged scaffold" in modern antiviral medicinal chemistry.[1] Their structural rigidity allows for precise spatial orientation of pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Relevance
Biphenyl carboxylic acids represent a "privileged scaffold" in modern antiviral medicinal chemistry.[1] Their structural rigidity allows for precise spatial orientation of pharmacophores, while the biphenyl core itself often facilitates critical
stacking interactions with viral proteins.
This scaffold is central to several high-profile antiviral classes:
HCV NS5A Inhibitors: Analogs of Daclatasvir utilize biphenyl cores to span the homodimeric interface of the NS5A protein.
Influenza Neuraminidase Inhibitors: Hydrophobic biphenyl groups are used to target the 150-cavity of neuraminidase, enhancing potency against resistant strains.
HIV Integrase Inhibitors: Biphenyl derivatives serve as allosteric site binders, disrupting viral DNA integration.[1]
This guide details a robust, scalable protocol for synthesizing these agents, focusing on the Suzuki-Miyaura cross-coupling for scaffold construction and subsequent amide functionalization to install viral-specific "warheads" (e.g., proline caps for HCV).
Strategic Retrosynthesis
The following workflow illustrates the modular construction of a generic NS5A-targeting antiviral agent starting from biphenyl carboxylic acid building blocks.
Figure 1: Modular retrosynthetic logic for constructing biphenyl-based antivirals.
Protocol A: Construction of the Biphenyl Core (Suzuki-Miyaura Coupling)
The formation of the biaryl bond is the critical step. While standard conditions exist, antiviral intermediates often contain heteroatoms (pyridines, thiazoles) that can poison palladium catalysts. This protocol uses a high-turnover catalyst system resistant to heteroatom interference.
Once the biphenyl carboxylic acid core is synthesized, it must be coupled to the antiviral "warhead." In NS5A inhibitors, this is often a chiral pyrrolidine or proline derivative.
Wash 2: 1N HCl (removes unreacted amine and DIPEA).[1]
Wash 3: Saturated NaHCO₃ (removes unreacted acid and HATU byproducts).[1]
Validation: Check the pH of the aqueous layer after each wash to ensure the target species remains in the organic phase.
Quality Control & Troubleshooting
Analytical Standards
NMR (¹H): Look for the diagnostic downfield shift of the amide proton (if secondary) or the distinct splitting of the biphenyl protons (~7.5–8.0 ppm).
HPLC: Use a C18 column with a Gradient of 5% -> 95% Acetonitrile/Water (+0.1% Formic Acid). Biphenyls are highly lipophilic; expect retention times >8 min on a standard 15 min run.[1]
Troubleshooting Workflow
Use the following decision tree to diagnose low yields or impurities.
Figure 2: Logical decision tree for troubleshooting Suzuki coupling failures.
References
Suzuki-Miyaura Cross-Coupling in Antiviral Synthesis
Synthesis of Biaryl Analogs via Asymmetric Suzuki–Miyaura Cross-Coupling for the Development of Anti-Inflammatory and Analgesic Agents. (2022).[1][5][4] PubMed Central.[1]
Biphenyl Scaffolds in NS5A Inhibitors
Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors. (2021).[1][6] PubMed Central.[1]
General Biphenyl Synthesis Methodology
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.[7][2] (2025).[1][2][3][8] ResearchGate.
HIV Integrase Inhibitors (Indole/Biphenyl Derivatives)
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[9] RSC Advances.[1]
Application Note: Purification Strategies for 6-Chloro-2-phenylbenzoic Acid
Executive Summary This guide details the purification protocols for 6-chloro-2-phenylbenzoic acid (CAS: Analogous to 947-84-2), a sterically congested biphenyl carboxylic acid often utilized as a scaffold in the synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the purification protocols for 6-chloro-2-phenylbenzoic acid (CAS: Analogous to 947-84-2), a sterically congested biphenyl carboxylic acid often utilized as a scaffold in the synthesis of fluorenones and pharmaceutical intermediates.[1]
Due to the ortho-chloro and ortho-phenyl substitution pattern, this molecule exhibits significant steric torsion, preventing planar stacking in the crystal lattice.[1] This structural feature frequently leads to "oiling out" during crystallization. This note provides two validated workflows:
Chemical Purification (Acid-Base Swing): For bulk removal of non-acidic impurities (catalysts, starting halides).
Thermal Recrystallization: For final polishing to >99% HPLC purity, addressing the specific solubility profile of twisted biphenyls.
Compound Profile & Solubility Logic
Understanding the molecule's behavior is prerequisite to successful isolation.[1]
Property
Value / Characteristic
Implication for Purification
Structure
Biphenyl core with -COOH and -Cl at 2,6 positions.[1]
High steric hindrance; the phenyl rings are twisted ~90° relative to each other.[1]
Acidity (pKa)
~3.5 - 4.0 (Estimated)
Stronger acid than benzoic acid due to electron-withdrawing Cl.[1] Ideal for base extraction.
Melting Point
110–115 °C (Estimated range based on analogs)
Moderate melting point increases risk of oiling out if solvent boiling point is too high.
Hydrophobicity
High (LogP > 3.5)
Insoluble in water; highly soluble in DCM, Toluene, EtOAc.
Solubility Matrix
High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Ethanol (hot).
Objective: Primary isolation from crude reaction mixtures (e.g., Suzuki coupling or hydrolysis mixtures). This method removes non-acidic organic byproducts (e.g., unreacted chlorobenzenes, biaryls) and inorganic catalysts.
Reagents
Base: 1M NaOH or 10% Na₂CO₃ solution.
Acid: 2M HCl or 1M H₂SO₄.
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Step-by-Step Methodology
Dissolution: Dissolve the crude solid in DCM (10 mL per gram of solid). Ensure complete dissolution.
Extraction (Forward): Transfer to a separatory funnel. Add 1M NaOH (1.5 equivalents relative to theoretical yield). Shake vigorously.
Mechanism:[1][2][3] The carboxylic acid deprotonates to form the sodium salt (R-COO⁻ Na⁺), which migrates to the aqueous layer.[1] Impurities remain in the DCM.[1]
Phase Separation: Collect the aqueous layer (top or bottom depending on solvent). Keep the organic layer for TLC analysis (to confirm impurities are removed).[1]
Wash: Wash the aqueous layer once with fresh DCM to remove entrained organics.
Precipitation (Reverse): Transfer the aqueous layer to a clean beaker containing a stir bar. Slowly add 2M HCl dropwise while stirring until pH < 2.
Observation: The solution will turn cloudy as the free acid precipitates.[1]
Filtration: Filter the white solid using a Buchner funnel. Wash with cold water (3x) to remove NaCl.
Drying: Dry in a vacuum oven at 45 °C for 6 hours.
Visualization: Acid-Base Workflow
Figure 1: The "Swing" method leverages the acidity of the carboxylic group to separate it from neutral organic contaminants.[1]
Protocol B: Thermal Recrystallization
Objective: Removal of structurally similar impurities (e.g., isomers) and improvement of crystal habit for handling.
Preferred Solvent System:Ethanol / Water (Solvent / Anti-solvent).
Critical Process Parameters (CPPs)
Dissolution Temperature: 70–75 °C (Near reflux of Ethanol).
Slurry: Place 5.0 g of semi-pure acid in a round-bottom flask. Add Ethanol (15 mL, 3 vol).
Heat: Heat to reflux (approx. 78 °C). If not fully dissolved, add Ethanol in 1 mL increments.
Note: Do not exceed 10 volumes of solvent. If insoluble material remains, filter hot (it is likely inorganic salts).
Nucleation Point: Remove from heat. While still hot (~60–65 °C), slowly add Water (warm) dropwise until a faint, persistent turbidity appears.
Re-dissolve: Add a few drops of Ethanol to clear the solution.
Crystallization: Allow the flask to cool to room temperature undisturbed.
Tip: If the solution turns milky/oily immediately, reheat and add slightly more Ethanol.
Harvest: Cool in an ice bath (0–5 °C) for 30 minutes. Filter the crystals.[1]
Wash: Wash with a cold 50:50 Ethanol:Water mixture.
Alternative Solvent: Toluene/Heptane
For highly non-polar impurities, use Toluene (dissolve hot) and Heptane (add until cloudy). This system is superior if the impurity profile includes heavy tars.[1]
Visualization: Solvent Selection Logic
Figure 2: Decision matrix for selecting the optimal crystallization solvent based on impurity profile.[1]
Troubleshooting: Handling "Oiling Out"
A common failure mode with 6-chloro-2-phenylbenzoic acid is "oiling out" (Liquid-Liquid Phase Separation) before crystallization.[1] This occurs because the melting point is depressed by impurities and the solvent mixture.[1]
Remediation Protocol:
Reheat: Bring the mixture back to a clear solution.
Seed: Add a tiny crystal of pure product at a temperature above the oiling point but below the saturation point.
Agitation: Increase stirring speed to prevent oil droplets from coalescing.
Solvent Switch: If Ethanol/Water oils out, switch to Ethyl Acetate/Hexane . The lower polarity difference often stabilizes the crystal form.[1]
References
General Purification of Benzoic Acids: Benzoic acid. ScienceMadness Wiki. Retrieved October 2023 from [Link][1]
Synthesis Context (Analogous Chemistries):Process for preparing derivatives of biphenyl-2-carboxylic acid. Patent CA2364862C.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Purification of 6-chloro-2-phenylbenzoic acid (Pd Impurities)
Assigned Specialist: Senior Application Scientist, Separation Technologies
Status: Open
Introduction: The "Sticky" Carboxylate Challenge
Welcome to the Separation Technologies Support Center. You are dealing with 6-chloro-2-phenylbenzoic acid , a molecule that presents a specific challenge in palladium (Pd) removal.
The Core Problem:
Unlike neutral molecules, your product contains a carboxylic acid moiety and an ortho-chlorine substituent.
Competitive Binding: The carboxylate group (
) acts as a ligand, coordinating to Pd species (forming soluble Pd-carboxylate complexes). This effectively "fights" against standard scavengers.
Solubility Constraints: The molecule is sparingly soluble in water but soluble in organic solvents (THF, EtOAc).
Regulatory Pressure: Under ICH Q3D guidelines, Palladium is a Class 2B impurity.[1][2] For a standard oral daily dose (
), the limit is typically 10 ppm .
This guide bypasses generic advice to focus on protocols validated for acidic, aromatic substrates.
Module 1: Triage & Diagnostics
Use this decision matrix to select your immediate course of action.
Q: "My crude reaction mixture is dark/black. Where do I start?"
A: You are seeing Palladium Black (agglomerated Pd(0)). Do not add expensive scavengers yet; they will get clogged by these macro-particles.
Protocol A: Bulk Filtration (The Pre-Step)
Dissolve: Ensure your product is fully dissolved in a solvent like Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc). Avoid DCM if possible (Pd complexes are often highly soluble in chlorinated solvents).
Adsorbent: Add Celite® 545 or Activated Carbon (e.g., Darco KB-B) at 5-10 wt% relative to the product.
Heat: Stir at 50°C for 1 hour. This encourages the adsorption of colloidal Pd.
Filter: Pass through a 0.45 µm filter.
Check: If the solution is still dark orange/brown, you have soluble Pd(II) species. Proceed to Module 2.
Module 2: Scavenger Selection (The "Hardware")
Q: "I used a standard amine-silica scavenger, and my yield dropped. Why?"
A:Never use amine-functionalized scavengers with free carboxylic acids.
Your product (acidic) reacted with the amine (basic) on the silica, chemically binding your product to the bead. You effectively filtered out your own product.
The Solution: Thiol-Based Scavengers
For carboxylic acid intermediates, you must use neutral scavengers that rely on soft-soft acid-base interactions (Sulfur-Palladium) rather than electrostatic attraction.
Comparative Efficacy Table:
Scavenger Type
Functional Group
Compatibility with Carboxylic Acids
Mechanism
Recommendation
Si-TMT
Trimercaptotriazine
High
Tridentate binding (Very strong)
Primary Choice
Si-Thiol
Propylthiol
High
Monodentate binding
Secondary Choice
Si-Diamine
Ethylenediamine
Incompatible
Acid-Base reaction (Yield Loss)
AVOID
Activated Carbon
N/A
Moderate
Physisorption (Non-specific)
Good for bulk, poor for <10ppm
Module 3: Visualizing the Scavenging Logic
The following diagram illustrates the decision pathway and the specific chemical incompatibility to avoid.
Caption: Decision tree highlighting the critical incompatibility between acidic products and amine scavengers.
Module 4: The "Chemist's Trick" (Low-Cost Extraction)
Q: "Silica scavengers are too expensive for my scale. Is there a liquid-liquid extraction method?"
A: Yes. The N-Acetylcysteine (NAC) Wash .
NAC is a zwitterionic amino acid derivative that chelates Pd strongly. The Pd-NAC complex is water-soluble, while your hydrophobic aromatic acid (6-chloro-2-phenylbenzoic acid) prefers the organic layer if the pH is controlled.
Protocol B: The NAC Wash
Target: Reducing Pd from ~500 ppm to <50 ppm.
Preparation: Dissolve your crude product in Ethyl Acetate (EtOAc) (approx. 10 volumes).
The Wash Solution: Prepare a 0.5 M aqueous solution of N-Acetylcysteine .
Critical Step: Adjust the pH of this aqueous solution to pH 4-5 using dilute NaOH.
Why? If pH > 7, your benzoic acid product will deprotonate and go into the water (yield loss). If pH < 2, the NAC is less effective.
Heat the biphasic mixture to 50°C for 1-2 hours with vigorous stirring. (Heat is required to break the Pd-Product bond).
Separation: Cool to room temperature. Separate the layers. The aqueous layer will likely turn dark/colored (containing the Pd).
Rinse: Wash the organic layer once with brine to remove residual NAC.
Module 5: Troubleshooting Specific Failures
Q: "I used Si-TMT, but the Pd level stalled at 50 ppm. It won't go lower."
A: This is a Kinetic/Solvent Issue .
Solvent Interference: Are you using DMF or DMSO ? These strongly coordinating solvents compete with the scavenger for the Pd.
Fix: Perform a solvent swap to a non-coordinating solvent like THF or Toluene before adding the scavenger.
Temperature: Scavenging is not instantaneous.
Fix: Increase temperature to 50-60°C . The activation energy to break the Pd-Carboxylate bond is significant.
Stoichiometry:
Fix: Ensure you are using 3-4 equivalents of scavenger relative to the residual Pd content (not the product).
References & Validated Sources
ICH Q3D Elemental Impurities Guideline. International Council for Harmonisation. (Defines the 10 ppm limit for Class 2B elements). Link
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. (Foundational text on Pd removal methods including NAC washes). Link
Biotage Metal Scavenging User Guide. (Technical data on Si-TMT vs. Si-Thiol efficiency for Pd(II) species). Link
Onyx Scientific. "Palladium Scavenging: From 1% to within ICH limits." (Case studies on N-acetylcysteine washes). Link
Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development. Link
A Guide to the Structural Elucidation of 6-chloro-2-phenylbenzoic acid: A Comparative Spectroscopic Analysis
In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of robust research. Molecules such as 6-chloro-2-phenylbenzoic aci...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of robust research. Molecules such as 6-chloro-2-phenylbenzoic acid, a substituted biphenyl, present unique analytical challenges that demand a multi-faceted spectroscopic approach. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, contextualized by a comparison with other key analytical techniques. We will explore not just the data, but the underlying chemical principles that dictate the spectral features, offering a framework for researchers to approach similarly complex structures.
The Analytical Challenge: Atropisomerism in a Biphenyl System
The core analytical challenge of 6-chloro-2-phenylbenzoic acid lies in its structure: a biphenyl system with bulky ortho-substituents (a chlorine atom and a carboxylic acid group). This substitution pattern severely restricts rotation around the C-C single bond connecting the two phenyl rings.[1][2] This phenomenon, known as atropisomerism, gives rise to stereoisomers that are stable and non-interconverting at room temperature.[1][2] This conformational lock has profound implications for the ¹H NMR spectrum, as protons that might be chemically equivalent in a freely rotating system become distinct.
¹H NMR Spectrum Analysis: A Deep Dive
While a publicly available, fully assigned ¹H NMR spectrum for 6-chloro-2-phenylbenzoic acid is not readily found, we can predict and interpret its key features based on established principles and data from analogous compounds. The analysis hinges on understanding the distinct electronic environments of the protons on both aromatic rings.
Expected Proton Signals:
The structure of 6-chloro-2-phenylbenzoic acid has a total of 8 aromatic protons. Due to the restricted rotation, all 8 protons are expected to be chemically non-equivalent, leading to a complex spectrum.
Phenyl Ring Protons (unsubstituted): The five protons on the phenyl ring attached at the C2 position will exhibit chemical shifts and coupling patterns influenced by their position relative to the other ring. We can anticipate these signals to appear in the typical aromatic region of approximately 7.2-7.6 ppm.
Substituted Benzoyl Ring Protons: The three protons on the chloro-substituted benzoic acid ring will be significantly influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups. These protons are expected to be downfield compared to those on the unsubstituted phenyl ring.
Detailed Signal Assignment and Interpretation:
Proton(s)
Expected Chemical Shift (ppm)
Expected Multiplicity
Rationale
H on -COOH
~10-13
Broad singlet
The acidic proton of the carboxylic acid is typically found far downfield and is often broad due to hydrogen bonding and chemical exchange.
Protons on Phenyl Ring
7.2 - 7.6
Multiplets
These five protons will likely appear as a complex multiplet due to spin-spin coupling with each other.
H3
7.8 - 8.1
Doublet of doublets
This proton is ortho to the carboxylic acid group and will be deshielded. It will be coupled to H4 and H5.
H4
7.4 - 7.6
Triplet (or triplet of doublets)
This proton is meta to the carboxylic acid and ortho to the chlorine. It will be coupled to H3 and H5.
H5
7.6 - 7.8
Doublet of doublets
This proton is para to the carboxylic acid and meta to the chlorine. It will be coupled to H3 and H4.
Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.
The restricted rotation is key to a definitive structural confirmation. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be invaluable. A NOESY experiment would show through-space correlations between the protons on the different phenyl rings, providing direct evidence for their spatial proximity and confirming the atropisomeric nature of the molecule.
A Comparative Analysis: Beyond ¹H NMR
While ¹H NMR is a powerful tool, a comprehensive characterization relies on the convergence of data from multiple analytical techniques.
Technique
Information Provided
Advantages
Limitations
¹³C NMR
Provides information about the carbon skeleton, with each unique carbon atom giving a distinct signal.[3][4]
Confirms the number of non-equivalent carbons, complementing ¹H NMR data.
Lower sensitivity than ¹H NMR; may require longer acquisition times.
Mass Spectrometry (MS)
Determines the molecular weight and can provide information about the elemental composition and fragmentation pattern.[5][6]
High sensitivity and accuracy for molecular weight determination. Confirms the presence of chlorine through isotopic patterns.
Does not provide detailed information about the connectivity of atoms or stereochemistry.
FTIR Spectroscopy
Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[7][8]
Excellent for confirming the presence of the carboxylic acid group (broad O-H and C=O stretches).[7][8]
Provides limited information about the overall molecular structure.
High-Performance Liquid Chromatography (HPLC)
Separates the compound from impurities and can be used for quantification.[9]
High resolution for purity assessment. Chiral HPLC can be used to separate and quantify the atropisomers.
Does not provide structural information.
This multi-technique approach provides a self-validating system for the structural elucidation of 6-chloro-2-phenylbenzoic acid, where the data from each method corroborates the others, leading to an unambiguous assignment.
Experimental Protocols
Acquiring a High-Quality ¹H NMR Spectrum
A robust experimental protocol is critical for obtaining high-resolution, interpretable NMR data.
Step 1: Sample Preparation
Weigh approximately 5-10 mg of 6-chloro-2-phenylbenzoic acid.
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[10]
Transfer the solution to a 5 mm NMR tube.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[11]
Step 2: NMR Spectrometer Setup and Data Acquisition
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include:
Pulse angle: 30-45 degrees
Acquisition time: 2-4 seconds
Relaxation delay: 1-5 seconds
Number of scans: 8-16 (or more for dilute samples)
Step 3: Data Processing
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the resulting spectrum to obtain pure absorption peaks.
Calibrate the chemical shift scale using the TMS signal.
Integrate the signals to determine the relative number of protons corresponding to each peak.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons in the molecule.
Caption: Workflow for Acquiring a ¹H NMR Spectrum.
The Synergy of Spectroscopic Techniques
The structural elucidation of a molecule like 6-chloro-2-phenylbenzoic acid is a puzzle where each piece of spectroscopic data provides a vital clue. The diagram below illustrates the logical flow of a comprehensive characterization campaign.
X-ray crystallography data for substituted biphenyl carboxylic acids
Structural Determinants of Substituted Biphenyl Carboxylic Acids: A Comparative Crystallographic Guide Executive Summary: The Solid-State Imperative In the development of biphenyl-based pharmacophores (e.g., NSAIDs like...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Determinants of Substituted Biphenyl Carboxylic Acids: A Comparative Crystallographic Guide
Executive Summary: The Solid-State Imperative
In the development of biphenyl-based pharmacophores (e.g., NSAIDs like Diflunisal, Angiotensin II receptor blockers), the precise orthogonal twist of the phenyl rings is a critical determinant of biological activity and solubility. While solution-state NMR provides dynamic averaging, it fails to capture the rigid, low-energy conformers locked within the crystal lattice—information vital for structure-based drug design (SBDD) and polymorph screening.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against alternative structural elucidation methods, providing experimental protocols and data analysis frameworks specifically for substituted biphenyl carboxylic acids.
Comparative Analysis: SC-XRD vs. Alternatives
To define the 3D architecture of a substituted biphenyl, researchers typically choose between SC-XRD, Solution NMR, and Density Functional Theory (DFT). The following analysis highlights why SC-XRD remains the "gold standard" for this specific molecular class.
Table 1: Structural Elucidation Methodologies for Biphenyl Motifs
Feature
SC-XRD (Gold Standard)
Solution NMR (/NOE)
DFT (Computational)
Conformational State
Static/Frozen: Captures the specific low-energy conformer stabilized by packing forces.
Dynamic Average: Rapid rotation around the C-C single bond blurs the precise dihedral angle.
Theoretical Minimum: Often predicts gas-phase geometry; ignores lattice energy stabilization.
Torsion Angle Precision
High (<0.5°): Direct measurement of the torsion angle (C-C-C-C).
Low: Inferred via Karplus relationships or NOE constraints; qualitative.
Variable: Heavily dependent on the basis set and solvation model used.
Intermolecular Interactions
Direct Visualization: Maps H-bond dimers ( synthons) and - stacking.
Indirect: Inferred from concentration-dependent chemical shifts.
Absolute: Defines chirality (atropisomerism) unambiguously using anomalous dispersion.
Relative: Requires chiral shift reagents or derivatization.
N/A: User-defined input.
Scientist’s Insight: For ortho-substituted biphenyls, the barrier to rotation is high. NMR often shows broadened peaks due to slow exchange, making detailed conformational analysis difficult. SC-XRD solves this by providing a snapshot of the arrested rotation.
Technical Deep Dive: Critical Structural Parameters
When analyzing X-ray data for this class of compounds, two parameters define the structural landscape: the Inter-ring Torsion Angle and the Carboxylic Acid Synthon .
A. The Ortho-Effect & Torsion Angles
The steric bulk of substituents at the ortho positions (2, 2', 6, 6') forces the two phenyl rings to twist out of coplanarity to minimize repulsion.
Unsubstituted Biphenyl: ~44° twist (gas phase), 0° (planar) in some crystal forms due to packing.
Ortho-Substituted Biphenyls: Typically 50°–90°. This twist disrupts
-conjugation but creates a unique 3D scaffold for protein binding pockets.
B. Supramolecular Synthons
Biphenyl carboxylic acids almost universally crystallize via hydrogen-bonded dimers. The most common motif is the centrosymmetric carboxylic acid dimer , denoted in graph set notation as
Table 2: Representative Crystallographic Data (Substituted Biphenyls)
Compound
Substituent (Ortho)
Space Group
Torsion Angle ()
H-Bond Motif
Ref
Biphenyl-2-carboxylic acid
-COOH
46.5° - 52.5°
Cyclic Dimer (Non-centrosymmetric)
[1]
Diflunisal
-F (2,4-difluoro)
~45°
Layered Dimer
[2]
2,2'-Dinitrobiphenyl
-NO
~89° (Nearly Orthogonal)
Weak C-HO
[3]
Experimental Protocol: Crystallization & Data Collection
Obtaining diffraction-quality crystals of carboxylic acids can be challenging due to their tendency to form microcrystalline powders (rapid precipitation). The following workflow prioritizes slow growth to minimize defects.
Workflow Visualization
Figure 1: Optimized crystallization workflow for biphenyl carboxylic acids. Vapor diffusion is preferred for highly substituted analogs to control supersaturation.
Step-by-Step Protocol
Solvent Screening: Dissolve 10 mg of the biphenyl acid in 1 mL of solvent. Good solvents: Ethanol, THF, Acetone. Anti-solvents: Hexane, Water.
Vapor Diffusion (Preferred Method):
Place the saturated solution (e.g., in THF) in a small inner vial.
Place the inner vial uncapped inside a larger jar containing the anti-solvent (e.g., Hexane).
Seal the outer jar. The volatile anti-solvent will slowly diffuse into the solution, gently lowering solubility and promoting nucleation.
Crystal Selection: Under a polarizing microscope, look for sharp edges and uniform extinction (birefringence). Avoid clustered needles.
Mounting: Mount the crystal in Paratone-N oil on a Mitegen loop.
Data Collection: Collect at 100 K (cryostream). Low temperature is non-negotiable for biphenyls to reduce thermal motion of the phenyl rings and improve resolution of the torsion angle.
Structural Logic: The Steric-Electronic Trade-off
Understanding the data requires mapping the relationship between steric bulk and molecular geometry. The diagram below illustrates the causal logic used to interpret your X-ray results.
Figure 2: The Steric-Electronic Trade-off. Increasing ortho-substitution forces a twist, breaking conjugation but often improving solubility—a key parameter in drug formulation.
References
Dobson, A. J., & Gerkin, R. E. (1998).[1] Biphenyl-2-carboxylic acid: a layered structure.[2] Acta Crystallographica Section C, 54(6), 795-798.
PubChem.[3] (n.d.). Diflunisal Crystal Structure Data. National Library of Medicine.
CPMC. (2008). Small Molecule Conformational Preferences Derived from Crystal Structure Data. Journal of Medicinal Chemistry.
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis.
A Senior Application Scientist's Guide to Reference Standards for Chlorinated Biphenyl Impurities in Drugs
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison and technical framework for selecting, validating, and applying reference standards for the control of c...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and technical framework for selecting, validating, and applying reference standards for the control of chlorinated biphenyl (CB) impurities in pharmaceutical products. We will move beyond a simple product listing to explain the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in rigorous scientific and regulatory principles.
The Imperative for Control: Chlorinated Biphenyls as Pharmaceutical Impurities
Polychlorinated biphenyls (PCBs) are a class of synthetic organochlorine compounds that are recognized as persistent organic pollutants.[1][2] Due to their chemical stability and historical use in industrial applications like coolants, plasticizers, and pigments, they can inadvertently enter the pharmaceutical manufacturing stream.[1][3][4][5][6] Sources can include contaminated raw materials, synthesis byproducts, or leaching from manufacturing equipment.
From a toxicological standpoint, certain CBs are of high concern. The International Agency for Research on Cancer (IARC) classifies PCBs as definite human carcinogens.[1] Many CBs and related compounds are DNA-reactive, meaning they can directly damage genetic material, leading to mutations and potentially causing cancer even at very low exposure levels.[7][8] This places them in the category of mutagenic impurities, which are subject to stringent regulatory control.
The Regulatory Landscape: Applying the ICH M7 Framework
The primary international guideline for controlling mutagenic impurities is the ICH M7 guideline .[9][10][11] This guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[7][10][11]
Key Principles of ICH M7:
Threshold of Toxicological Concern (TTC): For most mutagenic impurities, the guideline proposes a TTC of 1.5 µ g/day for lifetime exposure.[9][12] This value is considered to represent a negligible lifetime cancer risk (less than 1 in 100,000).[12][13] The acceptable intake can be adjusted for shorter-term drug exposures.[8][14]
Compound-Specific Limits: If sufficient carcinogenicity data are available for a specific CB, a compound-specific Acceptable Intake (AI) can be established.[9]
Risk Assessment: Manufacturers are required to perform a thorough risk assessment to identify any potential mutagenic impurities that could be present in the final drug product.[15][16] This includes evaluating starting materials, reagents, intermediates, and degradation products.[9][17]
The U.S. FDA and European Medicines Agency (EMA) have both adopted these principles, making the TTC a critical threshold for drug manufacturers worldwide.[12][18][19][20] The goal is to control any individual genotoxic impurity at or below this level.[8]
The Cornerstone of Quantification: High-Quality Reference Standards
Accurate quantification of trace-level impurities is impossible without well-characterized reference standards. A Certified Reference Material (CRM) is the gold standard, providing the highest level of accuracy and traceability for analytical measurements.
What defines a high-quality CRM?
Identity and Purity: The exact chemical structure and purity of the CB congener must be unequivocally confirmed, typically by methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR).[21] Purity should ideally be ≥99%.
Certified Concentration & Uncertainty: The concentration of the standard (if in solution) must be stated with a calculated measurement uncertainty. This is a key requirement of ISO 17034.[22][23][24]
Traceability: The certified value must be traceable to a national metrology institute (like NIST in the US) through an unbroken chain of comparisons.[21]
Homogeneity and Stability: The manufacturer must demonstrate that the material is uniform throughout the batch and provide data on its stability over time and under specified storage conditions.[22][23]
Accreditation to ISO 17034 is the highest level of quality assurance, signifying that the producer has demonstrated competence in all aspects of CRM production, from material characterization to stability monitoring.[22][24][25]
Comparison of Commercially Available Reference Standards
Several reputable manufacturers produce high-purity reference standards for chlorinated biphenyls. While we do not endorse a specific supplier, this guide provides a framework for objective comparison. Key providers include AccuStandard, MilliporeSigma (Supelco), and Wellington Laboratories.[4][26][27][28][29][30][31]
Feature
AccuStandard
MilliporeSigma (Supelco)
Wellington Laboratories
Why This Matters (Expertise & Experience)
Congener Availability
First to synthesize all 209 congeners; offers individual standards and complex mixtures.[4][26][32]
Offers a wide range of individual congeners and multi-component solutions, including those specified by regulatory methods.[30]
Specializes in a broad array of native and mass-labelled (e.g., ¹³C₁₂) standards for persistent organic pollutants.[28][31]
The ability to source specific, individual congeners is critical for identifying and quantifying unknown peaks found during impurity profiling. Mass-labelled standards are essential for isotope dilution methods, which provide the highest accuracy.
Format
Neat (crystalline/oil), solutions in various solvents (Hexane, Isooctane).[26][33]
Neat and solutions in solvents like isooctane.
Primarily solutions, including ready-to-use calibration sets.[27][34]
Neat materials offer flexibility for preparing custom concentrations but require careful handling and accurate weighing. Pre-made solutions offer convenience and reduce preparation error, but the solvent must be compatible with your analytical method.
Certification
Many products are offered as Certified Reference Materials (CRMs) under ISO 17034.[33]
Products are typically sold as "analytical standards" with detailed Certificates of Analysis (CofA). Some are certified reference materials (BCR®).
Certified to ISO 9001:2015, ISO/IEC 17025, and ISO 17034:2016, ensuring high accuracy and reliability.[31]
ISO 17034 accreditation provides the highest confidence in the certified value, uncertainty, and traceability, which is crucial for regulatory submissions.[22][23][24] An ISO/IEC 17025 accredited lab ensures the testing and calibration are competent.
Documentation
Detailed CofA with purity, certified concentration, and uncertainty.
CofA provided, showing purity and concentration. Expiry or retest dates are listed if stability data is available.
Detailed CofA with information on chemical and isotopic purity, verified by multiple techniques.[27][28]
The CofA is a critical document. It must provide all the necessary information to defend your analytical results during a regulatory audit. This includes purity assessment methods, traceability statements, and uncertainty budgets.
Experimental Protocols: A Self-Validating System
Trust in analytical data begins with the rigorous qualification of the reference standards used. The following protocols are designed to be self-validating, providing a clear workflow from standard qualification to sample analysis.
Workflow for Reference Standard Qualification
This workflow ensures that a purchased reference standard meets the required specifications for identity and concentration before it is used for sample quantification.
Caption: Workflow for incoming qualification of a CB Certified Reference Material (CRM).
Detailed Protocol: GC-MS Analysis of CBs
Causality: Gas Chromatography is the premier technique for separating the 209 different CB congeners.[32] Mass Spectrometry provides definitive identification based on the mass-to-charge ratio of the molecule and its fragments, delivering the high sensitivity and selectivity required for trace impurity analysis.
Step-by-Step Methodology:
System Preparation:
Instrument: Agilent GC-MS (or equivalent) with an electron ionization (EI) source.
Column: A low-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is chosen for its excellent resolving power for a wide range of CB congeners.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
GC Oven Program:
Initial Temperature: 100°C, hold for 2 minutes. (This allows for proper focusing of analytes at the head of the column).
Ramp 1: 15°C/min to 200°C.
Ramp 2: 5°C/min to 280°C.
Hold: Hold at 280°C for 10 minutes. (This ensures all heavier congeners have eluted).
MS Parameters:
Ion Source Temperature: 230°C.
Acquisition Mode:
Full Scan: For initial identity confirmation and purity assessment (mass range 50-500 amu).
Selected Ion Monitoring (SIM): For quantitative analysis. Monitor at least 3 characteristic ions for the target CB congener to ensure high selectivity.
Calibration Curve Preparation:
Using a qualified and released reference standard, prepare a series of at least five calibration standards in a suitable solvent (e.g., isooctane).
The concentration range should bracket the expected impurity level, typically from below the reporting threshold to above the control threshold (e.g., 0.5 ppm to 10 ppm relative to the drug substance).
Sample Preparation & Analysis:
Accurately weigh approximately 100 mg of the drug substance.
Dissolve in a suitable solvent and perform a liquid-liquid or solid-phase extraction to isolate the non-polar CBs from the (typically polar) drug substance matrix.
Concentrate the extract and reconstitute in the final analysis solvent.
Inject onto the GC-MS system.
Workflow for Sample Quantification
This diagram illustrates the logical flow from receiving a drug substance batch to the final calculation of the CB impurity level.
Caption: Experimental workflow for quantifying a CB impurity in a drug substance sample.
Conclusion: Ensuring Safety and Compliance
The control of chlorinated biphenyl impurities is a critical aspect of ensuring pharmaceutical product safety. A robust control strategy is built upon a solid understanding of the regulatory framework defined by ICH M7 and the application of the Threshold of Toxicological Concern.[9][12] The cornerstone of this strategy is the use of high-quality, preferably ISO 17034 accredited, Certified Reference Materials. By implementing self-validating analytical workflows and selecting reference standards based on objective quality criteria—such as certified purity, concentration, uncertainty, and traceability—researchers and drug development professionals can generate the reliable, defensible data necessary to meet stringent global regulatory expectations and protect patient health.
References
Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC. (2025, December 23).
Guideline on the limits of genotoxic impurities. European Medicines Agency.
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency.
Threshold of Toxicological Concern (TTC). (2020, May 1). American Chemistry Council.
M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. U.S.
Toxicological overview of impurities in pharmaceutical products. ScienceDirect.
ICH M7(R2) Assessment and Control of DNA reactive (mutagenic) Impurities in Pharmaceuticals to limit potential carcinogenic risk. ECA Academy.
ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk. (2023, April 7). RAPS.
PCB Standards. AccuStandard.
Control of Genotoxic Impurities as a Critical Quality
PCB standard solution BCR®, certified reference m
PCB standard solution 7 analytical standard, 10 μg/mL in isooctane. Sigma-Aldrich.
Certified Reference Materials.
ISO 17034 Certified Reference M
Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs). PubMed Central.
Thresholds of Toxicological Concern (TTC) ISO 10993. (2025, November 6). Efor Group.
Reference Material Certificate.
Polychlorin
Individual PCBs: Mass-Labelled.
Guidance for Industry.
PCB Congeners Mix - C
ISO 17034 Certified Reference M
Questions and answers on the 'Guideline on the limits of genotoxic impurities'. European Medicines Agency.
Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. (2008, December 3). U.S.
PCBs and Rel
PCB and Related Compounds Reference M
Genotoxic impurities in pharmaceutical products. (2019, December 20). Contract Pharma.
Clinician Brief: PCBs. (2024, September 4).
Polychlorin
Evaluating the utility of the Threshold of Toxicological Concern (TTC) and its exclusions in the biocompatibility assessment of extractable chemical substances from medical devices.
PCBs and Rel
PCB No 153 analytical standard. Sigma-Aldrich.
Draft Guidance for Industry on Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches; Availability. (2008, December 16). Federal Register.
Certified reference materials (CRM) DIN EN ISO 17034:2017. AnalytiChem.
Polychlorinated biphenyls: Sources, distribution and transformation in the environment - A literature review. (2026, January 22).
The New ICH Guideline on Genotoxicity (S2). National Institute of Health Sciences, Japan.
Personal Protective Equipment (PPE) & Handling Guide: 6-Chloro-2-phenylbenzoic Acid
Executive Summary: Beyond Compliance Handling 6-Chloro-2-phenylbenzoic acid requires more than just meeting OSHA minimums; it requires a strategy that protects both the researcher and the integrity of the chemical. As a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Beyond Compliance
Handling 6-Chloro-2-phenylbenzoic acid requires more than just meeting OSHA minimums; it requires a strategy that protects both the researcher and the integrity of the chemical. As a halogenated biphenyl derivative, this compound presents a dual challenge: it is a potent irritant capable of causing significant dermatitis and respiratory distress, and it is often a high-value intermediate where contamination must be zero.
This guide moves beyond generic advice to provide a self-validating safety protocol . We focus not just on what to wear, but why—linking physical properties to protective choices.
Hazard Identification & Risk Profile
Before selecting PPE, we must understand the "Enemy." This compound combines the acidity of benzoic acid with the lipophilicity of a biphenyl structure and the reactivity of a chlorine substituent.
Hazard Class (GHS)
Code
Description
Operational Implication
Skin Irritation
H315
Causes skin irritation
Lipophilic nature aids skin absorption; barrier integrity is critical.[1]
Eye Irritation
H319
Causes serious eye irritation
Acidic dusts react with ocular moisture to form corrosive micro-environments.
STOT - SE
H335
May cause respiratory irritation
Fine powder generation during weighing is the highest risk vector.
Critical Insight: While the solid acid is the primary hazard, the solvent system used for dissolution (often Dichloromethane or Ethyl Acetate) frequently dictates the ultimate glove choice. A nitrile glove protects against the solid, but may fail catastrophically against the solvent carrying the acid.
The PPE Defense Layer
This section details the specific equipment required.[2] We utilize a "Defense in Depth" strategy.
Hand Protection: The "Solvent-Aware" Protocol
Do not default to generic latex. The acidity and organic nature of this compound require specific barrier materials.
State of Matter
Recommended Material
Thickness (Min)
Breakthrough Time
Rationale
Dry Solid
Nitrile (Disposable)
5 mil (0.12 mm)
>480 min
Excellent resistance to organic acid solids; good dexterity for weighing.
CRITICAL: Standard nitrile degrades instantly in chlorinated solvents, exposing skin to the dissolved acid.
Respiratory & Eye Protection[1]
Engineering Control (Primary): All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood operating at 80-100 fpm face velocity.
PPE (Secondary):
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient if fine dust is generated.
Lungs: If hood work is impossible (rare), a half-face respirator with P100 cartridges (HEPA) and Organic Vapor (OV) relief is mandatory.
Decision Logic: Selecting the Right Gear
The following diagram illustrates the logical flow for selecting PPE based on your specific experimental step.
Figure 1: PPE Selection Logic based on solvent compatibility and physical state.
Operational Workflow: A Self-Validating System
This protocol is designed so that each step validates the safety of the previous one.
Phase 1: Pre-Operational Check (The "Air Barrier")
Verify Airflow: Check fume hood monitor. Tape a Kimwipe to the sash; it should be pulled inward firmly (45° angle).
Static Control: Place an ionizing bar or anti-static gun near the balance. Why? Chlorinated aromatic acids are prone to static charge, causing powder to "jump" and contaminate the user.
Phase 2: The Handling Sequence
Donning: Put on inner nitrile gloves (white) then outer nitrile gloves (blue/purple). Color contrast helps identify tears.
Weighing: Transfer solid using a disposable spatula. Do not use metal spatulas if high purity is required (potential for iron contamination in acidic media).
Solubilization: Add solvent slowly down the side of the vessel to minimize aerosolization of the powder.
Phase 3: Decontamination & Doffing
Wipe Down: While still in the hood, wipe the exterior of the container with a solvent-dampened tissue.
Outer Glove Removal: Remove the outer pair of gloves inside the hood and dispose of them as solid chemical waste.
Transport: Now, with clean inner gloves and a wiped container, you may safely move the material to the instrument/storage area.
Disposal & Emergency Response
Waste Segregation
Solid Waste: Dispose of contaminated gloves, paper towels, and solid chemical in the "Solid Hazardous Waste" stream. Label as "Toxic/Irritant Organic Solid."
Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated). Ensure the pH is noted on the tag if the solution is highly acidic.
Emergency Procedures
Skin Contact:
Brush off dry powder before wetting (water can drive the acid into pores).
Rinse with copious water for 15 minutes.
Consult SDS; if redness persists, seek medical attention.
Spill (Solid):
Do not dry sweep (creates dust).
Cover with wet paper towels (to dampen) or use a HEPA vacuum designated for hazardous chemicals.
Operational Workflow Diagram
Figure 2: Step-by-step workflow ensuring containment at every stage.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70666, 2-Phenylbenzoic acid (Structural Analogue). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link][3]